molecular formula C10H9N3O B3057356 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one CAS No. 79611-45-3

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

Cat. No. B3057356
CAS RN: 79611-45-3
M. Wt: 187.2 g/mol
InChI Key: OTIZLYDEBSAMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one, also known as Nicotinamide N-methyltransferase (NNMT), is a key molecule under research for its potential benefits in addressing obesity, metabolic disorders, and other health conditions . It plays a crucial part in regulating the levels of poly-ADP-ribose . Its association with NNMT, a key enzyme in this pathway, highlights its significance in cellular functions .

Scientific Research Applications

Artificial Metalloproteins and Enzyme Mimics

Research by Ishida et al. (2006) demonstrates the use of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one in designing artificial metalloproteins, which play a crucial role in creating enzymes, receptors, and antibodies. This amino acid is used to control peptide conformations and design functional peptides, especially in coordination with metal ions to produce artificial motifs not found in natural proteins (Ishida et al., 2006).

Synthesis of Imidazopyridines

Bagdi et al. (2015) highlight the importance of imidazopyridines, which can be synthesized from chemicals like 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one. These compounds are vital in medicinal chemistry and material science (Bagdi et al., 2015).

Ligands for Lanthanide(III) Cations

Charbonnière, Weibel, and Ziessel (2001) discuss the synthesis of ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives, which are well-suited for the complexation of lanthanide(III) cations. This has implications in the field of coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Photofunctional Artificial Proteins

Ishida et al. (2004) report on using 5'-amino-2,2'-bipyridine-5-carboxilic acid (a derivative of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one) to design artificial metalloproteins. These proteins can fold through coordination with a metal ion, such as ruthenium(II), to yield functional, photofunctional artificial proteins (Ishida, Kyakuno, & Oishi, 2004).

Metal-Organic Nanotubes

Dai, He, and Sun (2009) used a related compound in the synthesis of metal-organic nanotubes with high crystalline stability, showcasing the potential of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one in nanotechnology and materials engineering (Dai, He, & Sun, 2009).

Mechanism of Action

The mechanism of action of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . It is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization .

properties

IUPAC Name

3-amino-5-pyridin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZLYDEBSAMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608300
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

CAS RN

79611-45-3
Record name 5′-Amino[2,3′-bipyridin]-6′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79611-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Reactant of Route 2
Reactant of Route 2
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Reactant of Route 3
Reactant of Route 3
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Reactant of Route 4
Reactant of Route 4
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Reactant of Route 5
Reactant of Route 5
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Reactant of Route 6
Reactant of Route 6
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.